molecular formula C25H35N5O3 B4650915 N~1~-[1-(1-ADAMANTYL)ETHYL]-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE

N~1~-[1-(1-ADAMANTYL)ETHYL]-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE

Cat. No.: B4650915
M. Wt: 453.6 g/mol
InChI Key: TWFZCPMDEYULGJ-UHFFFAOYSA-N
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Description

N~1~-[1-(1-Adamantyl)ethyl]-3-(3-nitro-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide is a complex organic compound characterized by the presence of adamantane and triazole moieties. This compound is notable for its unique structural features, which contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[1-(1-Adamantyl)ethyl]-3-(3-nitro-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide typically involves multiple steps. One common approach includes the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid. This reaction yields an intermediate, which is then further transformed to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N~1~-[1-(1-Adamantyl)ethyl]-3-(3-nitro-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

N~1~-[1-(1-Adamantyl)ethyl]-3-(3-nitro-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antiviral and antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of N1-[1-(1-Adamantyl)ethyl]-3-(3-nitro-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The adamantane moiety may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-Amino-3-nitro-1H-1,2,4-triazole: Shares the triazole ring but lacks the adamantane moiety.

    Adamantane derivatives: Compounds with the adamantane structure but different functional groups.

Uniqueness

N~1~-[1-(1-Adamantyl)ethyl]-3-(3-nitro-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide is unique due to the combination of the adamantane and triazole moieties, which confer distinct chemical and biological properties not found in simpler analogs .

Properties

IUPAC Name

N-[1-(1-adamantyl)ethyl]-3-(3-nitro-1,2,4-triazol-1-yl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N5O3/c1-15(23-6-16-2-17(7-23)4-18(3-16)8-23)27-21(31)24-9-19-5-20(10-24)12-25(11-19,13-24)29-14-26-22(28-29)30(32)33/h14-20H,2-13H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFZCPMDEYULGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C45CC6CC(C4)CC(C6)(C5)N7C=NC(=N7)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-[1-(1-ADAMANTYL)ETHYL]-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-[1-(1-ADAMANTYL)ETHYL]-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N~1~-[1-(1-ADAMANTYL)ETHYL]-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE
Reactant of Route 4
N~1~-[1-(1-ADAMANTYL)ETHYL]-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N~1~-[1-(1-ADAMANTYL)ETHYL]-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N~1~-[1-(1-ADAMANTYL)ETHYL]-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE

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